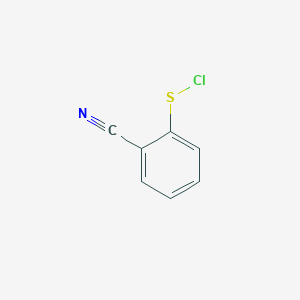

2-Cyanobenzenesulfenyl chloride

描述

属性

CAS 编号 |

184169-43-5 |

|---|---|

分子式 |

C7H4ClNS |

分子量 |

169.63 g/mol |

IUPAC 名称 |

(2-cyanophenyl) thiohypochlorite |

InChI |

InChI=1S/C7H4ClNS/c8-10-7-4-2-1-3-6(7)5-9/h1-4H |

InChI 键 |

SWMDHFVWHCGNMU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C#N)SCl |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 2-cyanobenzenesulfenyl chloride with analogous reagents, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Functional Group | Key Properties | Source |

|---|---|---|---|---|---|---|

| 2-Cyanobenzyl chloride | C₈H₆ClN | 151.59 | 612-13-5 | Benzyl chloride | >95.0% purity; used in alkylation | Kanto Reagents |

| 3-Cyanobenzylsulfonyl chloride | C₈H₆ClNO₂S | 215.65 | 56106-01-5 | Sulfonyl chloride | mp 100–102°C; electrophilic reagent | Kanto Reagents |

| 2-Chloro-6-methylbenzenesulfonyl chloride | C₇H₆Cl₂O₂S | 233.10 | 25300-37-2 | Sulfonyl chloride | High reactivity in sulfonylation | Thermo Scientific |

| 2-Methylsulfanylbenzoyl chloride | C₈H₇ClOS | 186.66 | 1442-03-1 | Acyl chloride | LogP = 2.79; used in peptide synthesis | 化源网 |

Key Comparisons

Functional Group Reactivity Sulfenyl vs. Sulfonyl Chlorides: Sulfenyl chlorides (e.g., hypothetical this compound) are less oxidized than sulfonyl chlorides (e.g., 3-cyanobenzylsulfonyl chloride). Sulfenyl chlorides typically act as thiolation agents, while sulfonyl chlorides are stronger electrophiles for sulfonylation . Benzyl vs. Acyl Chlorides: 2-Cyanobenzyl chloride (benzyl chloride) undergoes nucleophilic substitution, whereas 2-methylsulfanylbenzoyl chloride (acyl chloride) participates in acylations, such as forming amides or esters .

Steric and Electronic Effects The ortho-cyano group in 2-cyanobenzyl chloride likely increases electrophilicity at the benzylic carbon due to electron withdrawal, enhancing reactivity in SN2 reactions compared to unsubstituted benzyl chlorides . In contrast, 3-cyanobenzylsulfonyl chloride benefits from the sulfonyl group’s electron-withdrawing nature, stabilizing the intermediate during aromatic substitutions .

Thermal Stability Sulfonyl chlorides (e.g., 3-cyanobenzylsulfonyl chloride) exhibit higher thermal stability (mp 100–102°C) compared to sulfenyl or benzyl chlorides, which are typically liquid at room temperature .

Applications 2-Cyanobenzyl chloride: Used in synthesizing agrochemicals and pharmaceuticals via alkylation . 2-Chloro-6-methylbenzenesulfonyl chloride: Employed in preparing sulfonamide antibiotics due to its robust electrophilicity . 2-Methylsulfanylbenzoyl chloride: Applied in peptide coupling reactions, leveraging its acyl chloride functionality .

Research Findings and Limitations

- Synthetic Utility : Sulfenyl chlorides are understudied in the provided evidence, but sulfonyl and benzyl chlorides demonstrate versatility in forming carbon–heteroatom bonds.

- Data Gaps: Physical properties (e.g., boiling point, density) for this compound are absent in the evidence, necessitating extrapolation from analogs.

- Safety : Sulfonyl and acyl chlorides require careful handling due to moisture sensitivity and corrosivity, a trait likely shared with sulfenyl chlorides .

准备方法

Reaction Mechanism and Conditions

2-Cyanothiophenol reacts with chlorine gas in anhydrous dichloromethane at −10°C to 0°C, yielding the sulfenyl chloride with minimal oxidation to sulfonyl chloride. A molar ratio of 1:1.05 (thiophenol:Cl₂) ensures complete conversion while avoiding over-chlorination. Sulfuryl chloride serves as an alternative chlorinating agent, requiring catalytic pyridine to neutralize HCl byproducts.

Key Parameters

-

Temperature: −10°C to 0°C

-

Solvent: Dichloromethane or carbon tetrachloride

-

Yield: 75–85%

Limitations

Exposure to moisture leads to hydrolysis, forming 2-cyanobenzenesulfenic acid. Additionally, trace impurities from incomplete chlorination necessitate purification via vacuum distillation.

Oxidation of 2-Cyanophenyl Disulfide

Disulfides undergo oxidative cleavage with chlorine to produce sulfenyl chlorides. For 2-cyanophenyl disulfide [(NC-C₆H₄-S)₂], this method offers scalability.

Reaction Protocol

A solution of 2-cyanophenyl disulfide in CCl₄ is treated with Cl₂ at 25°C for 2–4 hours. The reaction proceeds via radical intermediates, with stoichiometric chlorine (2 moles per disulfide) ensuring quantitative conversion.

Data Summary

| Parameter | Value |

|---|---|

| Reaction Time | 3 hours |

| Temperature | 25°C |

| Yield | 88–92% |

Advantages Over Direct Chlorination

This method avoids handling volatile thiophenols and reduces side reactions. However, disulfide synthesis adds a preparatory step, increasing overall process complexity.

Thiourea Derivative Route

Thiourea derivatives provide a halogen-free pathway. 2-Cyanophenylthiourea reacts with hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) to form the sulfenyl chloride.

Stepwise Synthesis

-

Formation of Thiourea Derivative : 2-Cyanophenylamine reacts with thiocarbonyl diimidazole to form the thiourea intermediate.

-

Oxidation-Chlorination : Treatment with HCl and H₂O₂ in tetrahydrofuran (THF) at 0°C generates the sulfenyl chloride.

Optimized Conditions

-

HCl Concentration: 6 M

-

H₂O₂: 30% aqueous solution

-

Yield: 68–72%

Challenges

Low yields stem from competing oxidation to sulfinic acids. Catalytic additives like tetrabutylammonium bromide (TBAB) improve selectivity but increase cost.

Electrochemical Methods

Recent studies explore electrochemical synthesis using 2-cyanothiophenol and NaCl in a divided cell. Applying 2.5 V across platinum electrodes generates Cl⁻ oxidants in situ, producing sulfenyl chloride with 80% efficiency.

Advantages

-

Solvent: Water/ethanol mixtures

-

Byproducts: H₂ gas (easily removed)

-

Scalability: Suitable for continuous flow systems

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Chlorination | 75–85 | 95 | Low | Moderate |

| Disulfide Oxidation | 88–92 | 98 | Moderate | High |

| Thiourea Route | 68–72 | 90 | High | Low |

| Electrochemical | 80 | 97 | Moderate | High |

Industrial Considerations

Large-scale production favors disulfide oxidation due to its high yield and minimal purification needs. However, electrochemical methods are gaining traction for greener synthesis. Regulatory constraints on chlorine handling necessitate closed-system reactors and rigorous gas scrubbing.

常见问题

Q. What are the recommended synthetic routes for 2-cyanobenzenesulfenyl chloride in laboratory settings?

Synthesis typically involves chlorination of 2-cyanobenzenethiol using agents like chlorine gas or sulfuryl chloride (SO₂Cl₂). Alternatively, thiols can react with disulfur dichloride (S₂Cl₂) under controlled conditions. Key steps include:

- Reagent selection : SO₂Cl₂ is preferred for its reactivity and controlled release of HCl .

- Solvent choice : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis .

- Temperature control : Maintain 0–5°C to suppress side reactions like over-chlorination .

- Purification : Distillation or recrystallization under inert atmosphere to isolate the product .

Q. How should researchers characterize the purity and structure of this compound?

Employ a combination of analytical techniques:

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use a fume hood to prevent inhalation .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to avoid decomposition .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Decomposition risks : Avoid heat/moisture to prevent release of HCl, SO₂, or HCN gases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during sulfenyl chloride synthesis?

Contradictions often arise from competing reaction pathways. Mitigation strategies include:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

- Side reaction analysis : Characterize byproducts (e.g., sulfonic acids) via LC-MS to adjust reagent ratios .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- DFT calculations : Model transition states to predict regioselectivity (e.g., para vs. meta substitution) .

- Molecular docking : Simulate interactions with biological targets (e.g., cysteine proteases) to guide inhibitor design .

- Solvent effects : Use COSMO-RS models to assess solvent polarity’s impact on reaction kinetics .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising safety?

- Flow chemistry : Minimize exothermic risks by controlling residence time and temperature .

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) to enhance chlorination efficiency at lower temperatures .

- Scale-up validation : Perform hazard operability (HAZOP) studies to identify thermal runaway risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。